Quinpirole dihydrochloride
Overview
Description
Mechanism of Action
Target of Action
Quinpirole dihydrochloride is a psychoactive drug and research chemical that acts as a selective agonist for the D2 and D3 dopamine receptor subtypes . These receptors are part of the dopamine system, which plays a major role in reward, motivation, memory, and motor control.
Mode of Action
As a D2-like dopamine receptor agonist , this compound binds to the D2 and D3 dopamine receptors with high affinity . This binding mimics the action of dopamine, a neurotransmitter that transmits signals in the brain and other areas of the body. The activation of these receptors by this compound leads to a series of biochemical reactions that result in the observed pharmacological effects .
Biochemical Pathways
The activation of D2 and D3 dopamine receptors by this compound affects several biochemical pathways. One of the key pathways involves the regulation of cAMP-dependent protein kinase activity . The activation of these receptors can also lead to changes in the firing rate of dopaminergic neurons .
Pharmacokinetics
It is known that the compound is soluble in 01 N HCl (23 mg/ml) or water (73 mg/ml), suggesting that it may have good bioavailability .
Result of Action
This compound has been shown to increase locomotion and sniffing behavior in mice treated with it . It has also been found to induce compulsive behavior symptomatic of obsessive-compulsive disorder in rats . Moreover, it has been suggested that this compound may have neuroprotective effects against Parkinson’s disease-like pathology .
Biochemical Analysis
Biochemical Properties
Quinpirole dihydrochloride interacts with D2 and D3 dopamine receptors, showing some selectivity for D3 sites . It is the active enantiomer of (±)-Quinpirole dihydrochloride . The interaction of this compound with these receptors influences biochemical reactions within the cell.
Cellular Effects
This compound’s interaction with D2 and D3 dopamine receptors influences various cellular processes. It has been shown to increase locomotion and sniffing behavior in mice . Moreover, it has been found to induce compulsive behavior symptomatic of obsessive-compulsive disorder in rats .
Molecular Mechanism
This compound exerts its effects at the molecular level through its action as a D2 and D3 dopamine receptor agonist . It binds to these receptors, influencing their activity and leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been shown to reduce the rate of firing in dopaminergic neurons in primary neuronal cultures .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to produce significant THC-like effects when metabolic degradation of anandamide is inhibited in rats .
Metabolic Pathways
This compound is involved in dopamine signaling pathways due to its action as a D2 and D3 dopamine receptor agonist . It interacts with these receptors, influencing the activity of enzymes and other biomolecules involved in these pathways.
Transport and Distribution
This compound is distributed within cells and tissues through its interaction with D2 and D3 dopamine receptors . Its effects on these receptors can influence its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of this compound is influenced by its interaction with D2 and D3 dopamine receptors . Its binding to these receptors can direct it to specific compartments or organelles within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinpirole dihydrochloride is synthesized through a multi-step process involving the cyclization of appropriate precursors. The synthesis typically involves the reaction of a pyrazole derivative with a quinoline derivative under controlled conditions . The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Quinpirole dihydrochloride primarily undergoes substitution reactions due to the presence of reactive sites on its molecular structure . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
Quinpirole dihydrochloride is extensively used in scientific research due to its selective action on dopamine receptors . Some key applications include:
Neuroscience Research: Studying the dopaminergic system and its role in behaviors and disorders such as Parkinson’s disease, schizophrenia, and obsessive-compulsive disorder.
Pharmacological Studies: Investigating the effects of dopamine receptor agonists and antagonists on various physiological and behavioral responses.
Drug Development: Serving as a reference compound in the development of new drugs targeting dopamine receptors.
Behavioral Studies: Examining the effects of dopamine receptor activation on locomotion, reward, and addiction behaviors.
Comparison with Similar Compounds
Quinelorane: Another selective dopamine receptor agonist with similar pharmacological properties.
Bromocriptine: A dopamine receptor agonist used in the treatment of Parkinson’s disease and hyperprolactinemia.
Cabergoline: A long-acting dopamine receptor agonist used in the treatment of hyperprolactinemia.
Uniqueness of Quinpirole Dihydrochloride: this compound is unique due to its high selectivity for dopamine D2 and D3 receptors, making it a valuable tool in research focused on these specific receptor subtypes . Its ability to induce specific behavioral and physiological responses in animal models further distinguishes it from other dopamine receptor agonists .
Properties
IUPAC Name |
(4aS,8aS)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.2ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;;/h9-10,13H,2-8H2,1H3,(H,14,15);2*1H/t10-,13-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIGRGIGKHPYTK-LWCZFAHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC[C@@H]2[C@@H]1CC3=C(C2)NN=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00994430 | |
Record name | Quinpirole dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00994430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73625-62-4 | |
Record name | Quinpirole dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073625624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinpirole dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00994430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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